molecular formula C18H22O3 B3963071 1-adamantyl phenoxyacetate

1-adamantyl phenoxyacetate

Cat. No. B3963071
M. Wt: 286.4 g/mol
InChI Key: GPFUBZVTFZGIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-adamantyl phenoxyacetate is a chemical compound that has been the subject of scientific research in recent years. It is an organic compound that is synthesized through a specific method and has been studied for its potential applications in various fields. In

Scientific Research Applications

Antitrypanosomal Activity

1-Adamantyl phenoxyacetate derivatives demonstrate significant potential in antitrypanosomal applications. A study by Foscolos et al. (2022) synthesized 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, showing promising activity and toxicity profiles against trypanosomes, suggesting its potential as an anti-trypanosomal agent (Foscolos et al., 2022).

Antiviral Properties

Kovalev et al. (2009) reported the synthesis of N1-linked conjugates of eremomycin with 1-adamantylacetic and p-(1-adamantyl)phenoxyacetic acids, demonstrating activity against herpes simplex virus 2 (HSV-2). This suggests potential applications of this compound in antiviral therapies (Kovalev et al., 2009).

Cancer Cell Growth Inhibition

Research by Dawson et al. (2008) explored adamantyl-substituted retinoid-derived molecules, including derivatives of this compound. These compounds interacted with the orphan nuclear receptor small heterodimer partner and showed inhibition of cancer cell growth and induction of cancer cell apoptosis (Dawson et al., 2008).

Synthesis of Novel Compounds

The self-acylation of 1-adamantylacetic acid, a related compound, was studied by Kovalev et al. (2010) to create new derivatives with potential for further pharmaceutical development (Kovalev et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Al-Abdullah et al. (2014) researched the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity and anti-inflammatory properties (Al-Abdullah et al., 2014).

Application in Polymer Science

Liaw et al. (2001) synthesized new polyamide-imides containing pendent adamantyl groups, including this compound derivatives, demonstrating significant potential in the field of polymer science (Liaw et al., 2001).

properties

IUPAC Name

1-adamantyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c19-17(12-20-16-4-2-1-3-5-16)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFUBZVTFZGIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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